molecular formula C22H25IN4O2S B4097091 2-iodo-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

2-iodo-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

Cat. No.: B4097091
M. Wt: 536.4 g/mol
InChI Key: YUYRDJUVUOKWKL-UHFFFAOYSA-N
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Description

2-iodo-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include an iodine atom, a piperazine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Amidation: The formation of the benzamide moiety is accomplished by reacting the iodinated benzene derivative with an appropriate amine under acidic or basic conditions.

    Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where the amine group of the piperazine reacts with the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the thiocarbamoyl group.

    Hydrolysis: The amide and thiocarbamoyl groups can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are effective.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

The major products formed from these reactions include substituted benzamides, thiocarbamates, and various piperazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-iodo-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent. Its structural features make it a candidate for drug development targeting various diseases.

    Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: The compound serves as a probe in chemical biology to study protein-ligand interactions and cellular processes.

    Material Science: Its unique structural properties are explored for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-iodo-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains.

    Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and immune response. Its interaction with these pathways can lead to therapeutic effects in various diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. Its potential as a multi-target agent in medicinal chemistry and its diverse applications in scientific research highlight its significance.

Properties

IUPAC Name

2-iodo-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25IN4O2S/c1-15(2)21(29)27-13-11-26(12-14-27)17-9-7-16(8-10-17)24-22(30)25-20(28)18-5-3-4-6-19(18)23/h3-10,15H,11-14H2,1-2H3,(H2,24,25,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYRDJUVUOKWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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